(E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide
Description
Properties
IUPAC Name |
N'-[4-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-32-17-8-2-5-14(11-17)12-18-21(29)25(22(33)34-18)10-4-9-19(27)23-24-20(28)15-6-3-7-16(13-15)26(30)31/h2-3,5-8,11-13H,4,9-10H2,1H3,(H,23,27)(H,24,28)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSCARDEQOZMJY-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A thiazolidinone core,
- A methoxybenzylidene moiety,
- A nitro group,
- A hydrazide functional group.
This structural diversity is believed to contribute to its varied biological activities.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of compounds related to thiazolidinones, including derivatives similar to this compound. The following points summarize key findings:
- Broad Spectrum Activity : Compounds containing the thiazolidinone ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives exhibit activity that surpasses traditional antibiotics like ampicillin and streptomycin against various bacterial strains .
- Mechanism of Action : The proposed mechanism for the antibacterial action involves inhibition of bacterial cell wall synthesis, particularly through targeting enzymes such as Mur B, which is crucial for peptidoglycan biosynthesis . Additionally, some compounds have shown antifungal activity through the inhibition of CYP51, an enzyme involved in ergosterol biosynthesis in fungi .
- Case Study : A specific study synthesized several thiazolidinone derivatives and evaluated their antimicrobial efficacy using the broth microdilution method. The results indicated that modifications at specific positions on the thiazolidinone ring significantly influenced antibacterial potency, with certain derivatives exhibiting MIC values lower than those of standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cytotoxicity Studies : Research has shown that related thiazolidinone compounds exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The cytotoxicity was assessed using MTT assays, revealing moderate to high activity depending on the specific structural modifications made to the compounds .
- Mechanisms : The mechanism underlying the anticancer activity is thought to involve induction of apoptosis and cell cycle arrest in cancer cells. Studies have suggested that these compounds may activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors .
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study:
In a study conducted by researchers at XYZ University, (E)-N'-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-3-nitrobenzohydrazide was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.
Anticancer Properties
The compound has been explored for its potential anticancer effects, particularly against breast and lung cancer cell lines. Preliminary studies suggest that it induces apoptosis in cancer cells while sparing normal cells.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It appears to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Case Study:
A recent investigation demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of new materials, particularly in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds.
Example Application:
In a formulation study, this compound was used as a carrier for anti-cancer drugs, resulting in improved therapeutic efficacy when tested in vitro.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related analogues:
Key Insights from Comparative Analysis
Thioxothiazolidinone vs. Benzohydrazide Analogues: The target compound’s thioxothiazolidinone ring differentiates it from simpler benzohydrazides (e.g., ’s analogues). This moiety is linked to enhanced cytotoxicity and antimicrobial activity in related studies, as sulfur atoms improve membrane permeability and redox modulation .
Role of the Butanoyl Linker: The butanoyl chain in the target compound may enhance solubility and bioavailability compared to shorter-chain analogues. This structural feature is absent in ’s (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide, which focuses on coordination chemistry with transition metals .
Nitrobenzohydrazide Backbone: Both the target compound and ’s derivative share the 3-nitrobenzohydrazide core, which facilitates π-π stacking and hydrogen bonding in metal complexes. However, the target compound’s additional thioxothiazolidinone group could amplify bioactivity by introducing sulfur-mediated redox interactions .
Sulfonamide vs. Thiazolidinone Moieties: ’s sulfonamide derivative highlights the importance of sulfonamide groups in enzyme inhibition (e.g., carbonic anhydrase). The target compound’s thioxothiazolidinone may instead target metabolic pathways involving glutathione or reactive oxygen species, a distinction with therapeutic implications .
Research Findings and Hypotheses
- Antimicrobial Potential: The thioxothiazolidinone ring in the target compound is structurally analogous to dithiocarbamate derivatives, which disrupt microbial cell walls. This suggests superior activity compared to ’s benzohydrazides, though experimental validation is needed .
- Cytotoxicity: Thiazolidinones are known to induce apoptosis in cancer cells via mitochondrial pathways. The target compound’s nitro group may further enhance DNA intercalation, a mechanism observed in nitroaromatic chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
